molecular formula C31H26ClN3O2S2 B11979642 (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11979642
M. Wt: 572.1 g/mol
InChI Key: INSTZWKOQACBNE-VEILYXNESA-N
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Description

(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a chlorobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole ring and the chlorobenzyl ether group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the development of new drugs. Its unique structure may offer advantages in targeting specific biological pathways or overcoming resistance mechanisms in diseases like cancer.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one: shares similarities with other thiazolidinone derivatives, pyrazole-containing compounds, and chlorobenzyl ethers.

    Thiazolidinone Derivatives: These compounds often exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazole-Containing Compounds: Pyrazoles are known for their wide range of pharmacological activities, including anti-inflammatory and analgesic effects.

    Chlorobenzyl Ethers: These compounds are used in various chemical and pharmaceutical applications due to their reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C31H26ClN3O2S2

Molecular Weight

572.1 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H26ClN3O2S2/c32-27-13-7-4-8-22(27)20-37-26-16-14-21(15-17-26)29-23(19-34(33-29)24-9-2-1-3-10-24)18-28-30(36)35(31(38)39-28)25-11-5-6-12-25/h1-4,7-10,13-19,25H,5-6,11-12,20H2/b28-18-

InChI Key

INSTZWKOQACBNE-VEILYXNESA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)SC2=S

Origin of Product

United States

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